An In-depth Technical Guide to TNG462 (Vopimetostat): An MTA-Cooperative PRMT5 Inhibitor
An In-depth Technical Guide to TNG462 (Vopimetostat): An MTA-Cooperative PRMT5 Inhibitor
Disclaimer: The initial query for "TNG-0746132" did not yield a specific match. The provided information pertains to TNG462 , also known as Vopimetostat , a clinical-stage investigational drug. It is likely that "TNG-0746132" was a misinterpretation of a clinical trial identifier.
This technical guide provides a comprehensive overview of TNG462, a potent and selective, orally administered, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor developed by Tango Therapeutics for the treatment of solid tumors with methylthioadenosine phosphorylase (MTAP) deletion.[1][2][3][4][5][6][7]
Core Concepts and Mechanism of Action
TNG462 leverages the principle of synthetic lethality to selectively target cancer cells. The mechanism is centered around the genetic loss of the MTAP gene, which is frequently co-deleted with the CDKN2A tumor suppressor gene in approximately 10-15% of all human cancers.[1][8]
In healthy cells, the MTAP enzyme metabolizes methylthioadenosine (MTA). However, in MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[2][8] MTA can act as a partial inhibitor of PRMT5.[8] TNG462 is designed to cooperatively bind to the PRMT5 enzyme only in the presence of high MTA concentrations, forming a stable ternary complex (PRMT5-MTA-TNG462).[2][6][7] This leads to potent and selective inhibition of PRMT5's methyltransferase activity in cancer cells, while having minimal effect on healthy cells with normal MTAP function and low MTA levels.[2][6] The inhibition of PRMT5 in cancer cells ultimately results in DNA damage and cell cycle arrest at the G2/M phase, leading to apoptosis.[4]
Below is a diagram illustrating the signaling pathway of TNG462's mechanism of action.
Caption: Mechanism of action of TNG462 in MTAP-deleted cancer cells.
Preclinical Data Summary
TNG462 has demonstrated significant anti-tumor activity in a wide range of preclinical models.
| Parameter | Value | Reference |
| Biochemical Potency (PRMT5•MTA Ki) | ≤ 300 fM | [9] |
| Cellular SDMA IC50 (HAP1 MTAP-null) | 800 pM | [9] |
| Viability GI50 (MTAP-null cells) | 4 nM | [4] |
| Selectivity (MTAP-null vs. MTAP-WT) | ~45-fold | [1][4] |
Oral administration of TNG462 has shown dose-dependent and durable tumor regressions, including complete responses, in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers.[1][4]
Clinical Development
TNG462 is currently being evaluated in a Phase 1/2 clinical trial (NCT05732831) for the treatment of patients with advanced or metastatic solid tumors with a confirmed homozygous MTAP deletion.[1][4][5]
| Indication | Number of Patients (n) | Objective Response Rate (ORR) | Reference |
| Cholangiocarcinoma | 7 | 43% | [10] |
| Pancreatic Cancer | 9 | 22% (2 partial responses) | [11] |
| Urothelial Cancer | 1 | 1 partial response | [11] |
| Non-Small Cell Lung Cancer | 4 | 1 partial response | [11] |
Early data from the clinical trial suggest that TNG462 is well-tolerated, with thrombocytopenia being the primary dose-limiting toxicity.[11]
Experimental Protocols Overview
Detailed experimental protocols are proprietary to the manufacturer. However, based on published research, the following experimental approaches are commonly used to characterize MTA-cooperative PRMT5 inhibitors like TNG462.
Caption: A generalized workflow for the evaluation of TNG462.
1. Biochemical Assays:
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Objective: To determine the direct inhibitory activity of TNG462 on the PRMT5 enzyme in the presence of MTA.
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Methodology: Enzyme inhibition assays are performed using purified recombinant PRMT5/MEP50 complex. The inhibitory constant (Ki) is determined by measuring the enzyme's methyltransferase activity at various concentrations of the inhibitor and MTA.
2. Cell-Based Assays:
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Objective: To assess the potency and selectivity of TNG462 in a cellular context.
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Methodology:
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Cell Lines: Isogenic cell line pairs (with and without MTAP deletion) are used to determine selectivity. A broad panel of cancer cell lines with known MTAP status is also used.
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Proliferation Assays: Cells are treated with a range of TNG462 concentrations to determine the half-maximal growth inhibition (GI50).
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Target Engagement Assays: Western blotting is used to measure the levels of symmetric dimethylarginine (SDMA), a downstream biomarker of PRMT5 activity, to confirm target engagement.
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Cell Cycle Analysis: Flow cytometry is used to assess the effect of TNG462 on cell cycle progression.
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3. In Vivo Xenograft Models:
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Objective: To evaluate the anti-tumor efficacy and tolerability of TNG462 in a living organism.
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Methodology:
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Models: Immunocompromised mice are implanted with either human cancer cell lines (CDX models) or patient-derived tumor fragments (PDX models) that have MTAP deletions.
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Dosing: TNG462 is administered orally, and tumor growth is monitored over time.
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Endpoints: Key endpoints include tumor growth inhibition, tumor regression, and overall survival. Body weight and general health of the animals are monitored to assess tolerability.
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4. Clinical Trials:
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Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of TNG462 in patients with MTAP-deleted solid tumors.
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Methodology: A Phase 1/2, multi-center, open-label study involving dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by dose expansion in specific tumor types.
Combination Therapies
Preclinical studies have shown that TNG462 has synergistic effects when combined with other targeted therapies, providing a strong rationale for clinical investigation of combination regimens.[12][13][14]
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RAS(ON) Inhibitors: Combination with RAS(ON) inhibitors like daraxonrasib (RMC-6236) and zoldonrasib (RMC-9805) has shown significant tumor regressions in preclinical models of MTAP-deleted cancers with co-occurring KRAS mutations.[12][13] Clinical trials evaluating these combinations are planned.
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EGFR Inhibitors: Enhanced efficacy has been observed when TNG462 is combined with the EGFR inhibitor osimertinib (B560133) in models with both MTAP deletion and EGFR mutations.[12][13]
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CDK4/6 Inhibitors: The combination of TNG462 with CDK4/6 inhibitors has also demonstrated significant preclinical efficacy.[13][14]
This technical guide provides a summary of the publicly available information on TNG462. For more detailed and up-to-date information, please refer to the publications and clinical trial records from Tango Therapeutics.
References
- 1. tangotx.com [tangotx.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of TNG462, a highly potent and selective MTA-cooperative PRMT5 inhibitor that is synthetic lethal for MTAP deleted cancers - American Chemical Society [acs.digitellinc.com]
- 7. drughunter.com [drughunter.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. trial.medpath.com [trial.medpath.com]
- 11. ir.tangotx.com [ir.tangotx.com]
- 12. tangotx.com [tangotx.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
